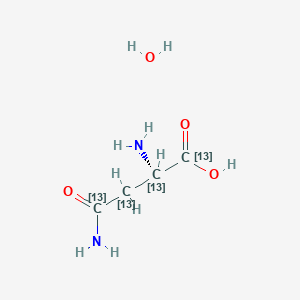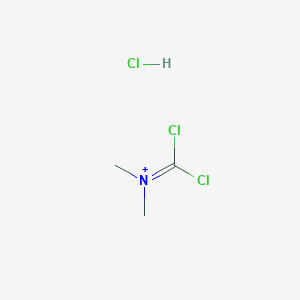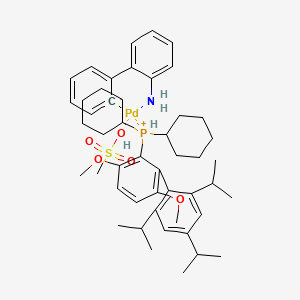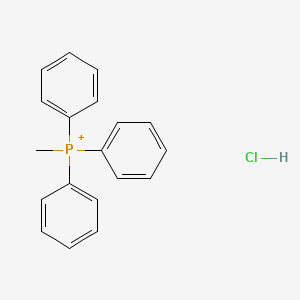
methyl(triphenyl)phosphanium;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl(triphenyl)phosphanium;hydrochloride, also known as methyltriphenylphosphonium chloride, is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃Cl. It is a white crystalline solid that is soluble in polar organic solvents. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to methylenetriphenylphosphorane, a useful methylenating reagent .
準備方法
Synthetic Routes and Reaction Conditions
Methyl(triphenyl)phosphanium;hydrochloride is typically synthesized by treating triphenylphosphine with methyl chloride. The reaction proceeds as follows: [ \text{Ph}_3\text{P} + \text{CH}_3\text{Cl} \rightarrow \text{Ph}_3\text{PCH}_3+\text{Cl}- ] This reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
化学反応の分析
Types of Reactions
Methyl(triphenyl)phosphanium;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Wittig Reaction: It reacts with aldehydes and ketones to form alkenes through the Wittig reaction.
Common Reagents and Conditions
Strong Bases: Reagents such as butyllithium or sodium hydride are commonly used to deprotonate the methyl group, forming the ylide intermediate.
Major Products Formed
科学的研究の応用
Methyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Catalysis: It serves as a catalyst in regio-controlled ring-opening polymerization of substituted epoxides.
Corrosion Inhibition: It is used for the corrosion inhibition of iron.
Medical Research: It has been studied for its potential in neoplasm inhibition via antimitochondrial effects.
作用機序
The primary mechanism of action of methyl(triphenyl)phosphanium;hydrochloride in the Wittig reaction involves the formation of a phosphorus ylide. The ylide reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide . The reaction can be summarized as follows: [ \text{Ph}_3\text{PCH}_3^+ \text{Cl}^- + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiCl} + \text{BuH} ] [ \text{Ph}_3\text{PCH}_2 + \text{R}_2\text{C=O} \rightarrow \text{Ph}_3\text{P=O} + \text{R}_2\text{C=CH}_2 ]
類似化合物との比較
Methyl(triphenyl)phosphanium;hydrochloride can be compared with other similar compounds such as:
Methoxymethyl(triphenyl)phosphonium chloride: This compound is used in similar Wittig reactions but involves a methoxymethyl group instead of a methyl group.
Methyltriphenylphosphonium bromide: This compound is similar in structure but uses bromide as the counterion instead of chloride.
The uniqueness of this compound lies in its specific reactivity and applications in organic synthesis, particularly in the formation of alkenes through the Wittig reaction .
特性
分子式 |
C19H19ClP+ |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
methyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C19H18P.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1; |
InChIキー |
QRPRIOOKPZSVFN-UHFFFAOYSA-N |
正規SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


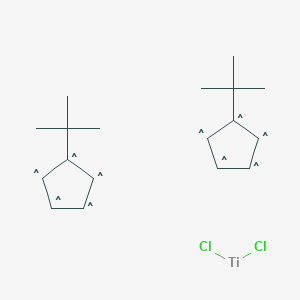
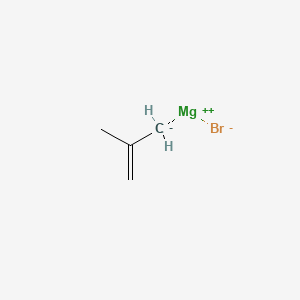
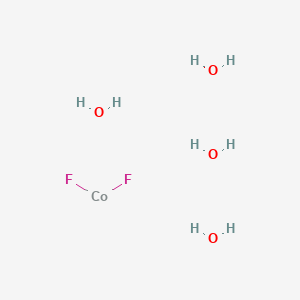


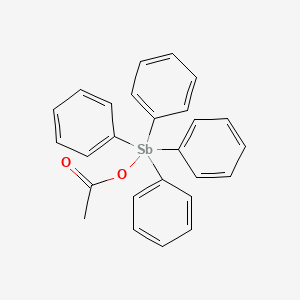
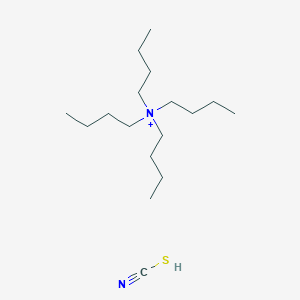


![tetrasodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12061365.png)
